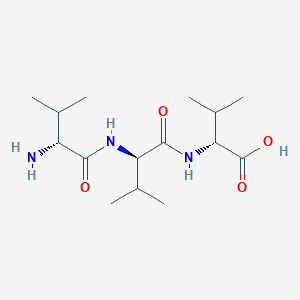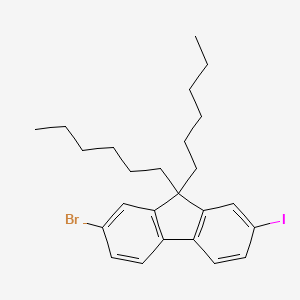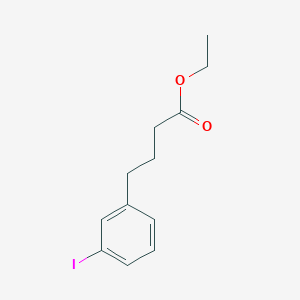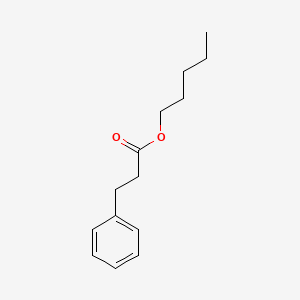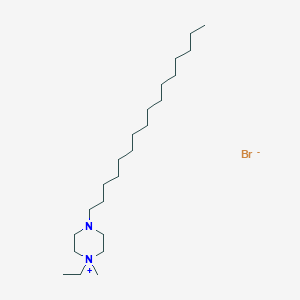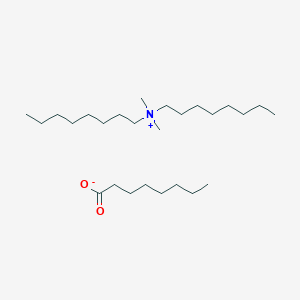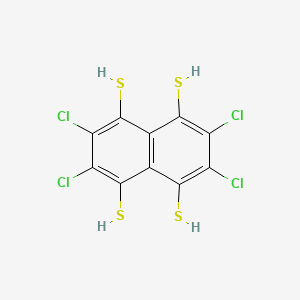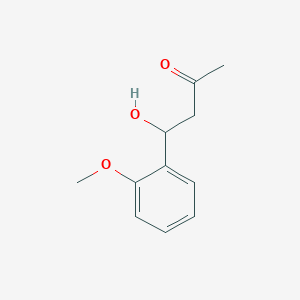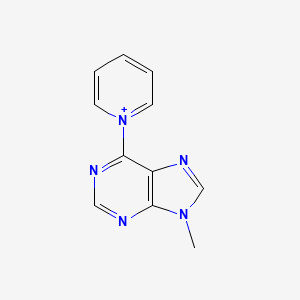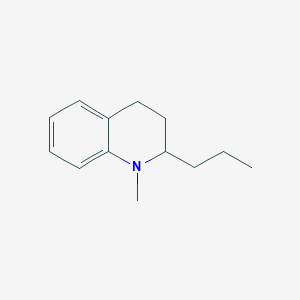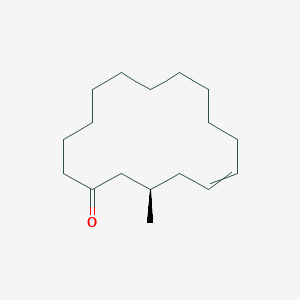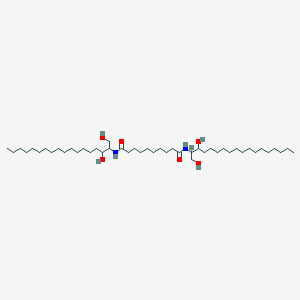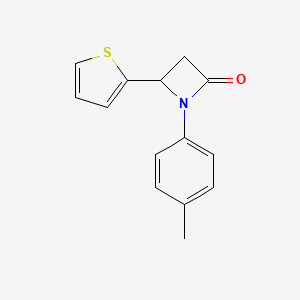
1-(4-Methylphenyl)-4-(thiophen-2-yl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-4-(thiophen-2-yl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class of molecules. This compound is characterized by the presence of a four-membered azetidinone ring, which is substituted with a 4-methylphenyl group and a thiophen-2-yl group. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-4-(thiophen-2-yl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene. The reaction is usually carried out under mild conditions, with the use of a suitable catalyst to facilitate the cycloaddition process.
Substitution Reactions: The introduction of the 4-methylphenyl and thiophen-2-yl groups can be achieved through substitution reactions. These reactions often involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds, to introduce the desired substituents onto the azetidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-4-(thiophen-2-yl)azetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring, or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, organometallic compounds, and acids or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce azetidine derivatives.
Scientific Research Applications
1-(4-Methylphenyl)-4-(thiophen-2-yl)azetidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-4-(thiophen-2-yl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-3-(thiophen-2-yl)azetidin-2-one: Similar structure but with a different substitution pattern on the azetidinone ring.
1-(4-Methylphenyl)-4-(furan-2-yl)azetidin-2-one: Similar structure but with a furan ring instead of a thiophene ring.
1-(4-Methylphenyl)-4-(pyridin-2-yl)azetidin-2-one: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
1-(4-Methylphenyl)-4-(thiophen-2-yl)azetidin-2-one is unique due to the presence of both a 4-methylphenyl group and a thiophen-2-yl group on the azetidinone ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and industrial applications.
Properties
CAS No. |
358974-37-5 |
|---|---|
Molecular Formula |
C14H13NOS |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
1-(4-methylphenyl)-4-thiophen-2-ylazetidin-2-one |
InChI |
InChI=1S/C14H13NOS/c1-10-4-6-11(7-5-10)15-12(9-14(15)16)13-3-2-8-17-13/h2-8,12H,9H2,1H3 |
InChI Key |
XCYIIPNHHZGYKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(CC2=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


